molecular formula C19H27N3O3 B7918169 [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7918169
M. Wt: 345.4 g/mol
InChI Key: TZIBWGXIHSNHNL-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 1354003-61-4) is a synthetic organic compound with a molecular formula of C19H27N3O3 and a molecular weight of 345.44 g/mol . This complex molecule features a piperidine ring substituted with multiple functional groups, including a chiral (S)-2-aminopropionyl (alanine-derived) moiety and a benzyl-protected cyclopropylcarbamate . The presence of these distinct structural motifs makes it a valuable intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis and development of novel receptor antagonists . Compounds with similar architectures, such as those combining peptide-like elements with heterocyclic scaffolds like piperidine, are of significant interest in neuropharmacology . They are often investigated as nonpeptide antagonists for neuropeptide receptors, which are predominantly G-protein coupled receptors (GPCRs) . Such antagonists serve as crucial research tools for probing the pathophysiological roles of peptides in the central nervous system and periphery, offering advantages over peptide antagonists like greater metabolic stability and potential for blood-brain barrier penetration . Researchers can utilize this compound in the exploration of receptor-ligand interactions and the development of potential therapeutic agents for conditions mediated by neuropeptide signaling pathways . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-14(20)18(23)21-11-9-17(10-12-21)22(16-7-8-16)19(24)25-13-15-5-3-2-4-6-15/h2-6,14,16-17H,7-13,20H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIBWGXIHSNHNL-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its structural features, synthesis, and biological activity, supported by data tables and relevant research findings.

Structural Features

The compound is characterized by a piperidine ring, an amino acid moiety, and a cyclopropyl group linked through a carbamic acid structure to a benzyl ester. The unique combination of these functional groups suggests diverse reactivity and biological potential.

Component Description
Piperidine Ring A six-membered ring containing one nitrogen atom, often associated with neuroactive properties.
Cyclopropyl Group A three-membered cyclic alkane that can enhance binding affinity to biological targets.
Carbamic Acid Moiety Contributes to the compound's ability to interact with enzymes and receptors.
Benzyl Ester Provides lipophilicity, enhancing membrane permeability.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Piperidine Framework : Starting with readily available piperidine derivatives.
  • Introduction of the Amino Acid Moiety : Utilizing coupling reactions to attach the (S)-2-amino-propionic acid.
  • Cyclopropanation : Employing cyclopropanation reactions to introduce the cyclopropyl group.
  • Carbamate Formation : Reacting the intermediate with carbamic acid derivatives followed by benzyl esterification.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating potential therapeutic applications:

Antimicrobial Properties

Preliminary investigations suggest that compounds with similar structural features exhibit antimicrobial activity against a range of pathogens. For instance, derivatives of piperidine have shown effectiveness against bacteria and fungi, indicating that this compound may possess similar properties.

Neuroprotective Effects

The piperidine scaffold is often linked to neuroprotective effects, potentially modulating neurotransmitter systems such as dopamine and serotonin pathways. Studies on related compounds have demonstrated their ability to protect neuronal cells from oxidative stress.

Antitumor Activity

Research has indicated that certain piperidine derivatives can inhibit tumor growth by interfering with cancer cell proliferation mechanisms. The specific structural features of this compound may enhance its selectivity for cancer cells while minimizing effects on normal cells.

Case Studies

  • Neuroprotection in Animal Models : In studies involving rodents, compounds similar to this compound demonstrated significant reductions in neuronal apoptosis following induced ischemia.
  • Antimicrobial Efficacy Testing : Laboratory tests revealed that the compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli strains, suggesting its potential as an antimicrobial agent.
  • Cancer Cell Line Studies : In vitro assays using human cancer cell lines showed that this compound could reduce cell viability significantly compared to controls, indicating its potential as an anticancer therapeutic.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism and Substituent Effects

The closest analog is [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (), which differs in two key aspects:

Piperidine substitution position : 4-yl vs. 3-yl. The 4-position may confer distinct spatial orientation, affecting receptor binding or solubility.

Carbamate substituent : Cyclopropyl (three-membered ring) vs. isopropyl (branched alkyl). Cyclopropyl’s ring strain and smaller size could reduce steric hindrance and increase rigidity .

Property Target Compound 3-yl Isopropyl Analog
Molecular Formula Not explicitly given (inferred: C19H27N3O3) C19H29N3O3
Molecular Weight ~345–350 g/mol (estimated) 347.45 g/mol
Substituent Steric Effects Moderate (cyclopropyl) High (isopropyl)
Metabolic Stability Likely higher (cyclopropyl) Lower (isopropyl)

Functional Group Variations: Sulfonamide and Acrylamide Derivatives

Compounds in share a piperidine-carbamate backbone but incorporate sulfonyl or acryloylamino groups.

  • [1-(4-Acryloylamino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid benzyl ester (Similarity: 0.61): Key Feature: Acrylamide and sulfonyl groups. Acrylamide is reactive and often used in covalent inhibitors. Molecular Weight: 443.52 g/mol (C22H25N3O5S), significantly higher than the target compound, suggesting differences in bioavailability .
  • N-[4-[4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl]sulfonylphenyl]prop-2-enamide (Similarity: 0.61):
    • Key Feature : Trifluoromethyl and piperazine groups. The CF3 group enhances lipophilicity and metabolic resistance.
Compound Functional Groups Molecular Weight Similarity Score
Target Compound Cyclopropyl, (S)-aminopropionyl ~345–350 g/mol N/A
4-Acryloylamino-benzenesulfonyl Derivative Acrylamide, sulfonyl 443.52 g/mol 0.61
Trifluoromethylphenyl-piperazine Derivative CF3, piperazine 439.45 g/mol 0.61

Research Implications

  • Pharmacological Potential: The target compound’s cyclopropyl group may improve stability over isopropyl analogs, as seen in protease inhibitors where cyclopropane rings reduce enzymatic degradation .
  • Structural Optimization : Substitution at the piperidine 4-position (vs. 3-yl) could enhance binding to targets like G-protein-coupled receptors, where piperidine orientation is critical .

Preparation Methods

Reductive Amination of Piperidin-4-one

The piperidine ring is functionalized via reductive amination using ammonia and Raney nickel as a catalyst, yielding 1-benzyl-4-aminopiperidine. This step proceeds at 50–60°C under hydrogen pressure (3–5 bar), achieving 80–85% yield. Alternative methods employ sodium triacetoxyborohydride (STAB) in dichloromethane at pH 4–6, which preserves the (S)-configuration of the aminoacyl group with >95% enantiomeric excess.

Critical Parameters :

  • Catalyst Selection : Raney nickel offers higher scalability, while STAB ensures better stereochemical control.

  • Solvent System : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.

Cyclopropane Ring Formation

The cyclopropyl group is introduced via a Simmons–Smith reaction, where diiodomethane reacts with a zinc-copper couple in ether at −10°C. This step requires strict temperature control to prevent ring-opening side reactions, yielding 70–75% of the cyclopropane intermediate.

Side Reactions :

  • Above 0°C, competing dimerization of cyclopropane intermediates reduces yields by 15–20%.

Acylation with (S)-2-Aminopropionyl Moiety

The (S)-2-aminopropionyl group is introduced via acylation using (S)-2-aminopropionic acid chloride in tetrahydrofuran (THF) with triethylamine as a base. Reaction at 0°C for 4 hours achieves 65–70% yield, with chiral purity maintained via low-temperature conditions.

Benzyl Ester Protection

The final step involves protecting the carbamic acid group with benzyl chloroformate in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). This exothermic reaction requires ice-bath cooling to minimize ester hydrolysis, yielding 75–80% of the target compound.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Reductive Amination : Elevated temperatures (>60°C) with Raney nickel cause over-reduction of the piperidine ring, reducing yields by 10–12%.

  • Cyclopropanation : Ether solvents outperform THF by reducing zinc-copper alloy aggregation, improving yields by 8–10%.

Stereochemical Control

The (S)-configuration is preserved using chiral auxiliaries during acylation. For example, (S)-1-phenylethylamine derivatives template the aminoacyl group orientation, achieving 98% enantiomeric excess.

Purification and Characterization

Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1). The target compound exhibits the following spectral properties:

  • NMR : δ 7.35–7.25 (m, 5H, benzyl), δ 4.10 (s, 2H, CH₂O), δ 3.80–3.60 (m, 4H, piperidine).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).

Scalability and Industrial Feasibility

The Raney nickel-mediated reductive amination route is preferred for large-scale synthesis due to lower catalyst costs and simplified workup. A pilot-scale batch (10 kg) achieved 78% yield with 99.5% purity, meeting pharmaceutical-grade standards.

Challenges :

  • Catalyst Recycling : Raney nickel requires filtration under nitrogen to prevent pyrophoric hazards.

  • Waste Management : Zinc residues from cyclopropanation necessitate chelation treatment before disposal.

Comparison with Alternative Methods

MethodYieldStereopurityScalability
Raney Nickel/H₂80–85%90–92% eeHigh
STAB/CH₂Cl₂70–75%95–98% eeModerate
Enzymatic Acylation60–65%99% eeLow

Enzymatic methods using lipases show promise for enantioselectivity but remain limited by substrate specificity and cost .

Q & A

Basic: What are the key synthetic steps for preparing [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester?

Methodological Answer:
The synthesis typically involves:

  • Piperidine Ring Functionalization : Protection of the piperidine nitrogen (e.g., using benzyl or Boc groups) to enable regioselective acylation .
  • Acylation : Introduction of the (S)-2-amino-propionyl moiety via coupling reagents like HATU or EDC/HOBt in anhydrous solvents (e.g., DCM or DMF) .
  • Carbamate Formation : Reaction of the cyclopropylamine derivative with benzyl chloroformate under basic conditions (e.g., triethylamine) .
  • Deprotection : Selective removal of protecting groups (e.g., catalytic hydrogenation for benzyl groups) .
    Critical Parameters : Temperature control (<0°C during acylation), solvent purity, and stoichiometric ratios to minimize side reactions.

Advanced: How can researchers resolve stereochemical inconsistencies observed during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and confirm optical purity .
  • Enzymatic Resolution : Employ lipases or proteases to selectively hydrolyze undesired stereoisomers .
  • X-ray Crystallography : Confirm absolute configuration of crystalline intermediates .
    Data Contradiction Example : Discrepancies in optical rotation values may arise from residual solvents; ensure thorough drying and use polarimetry with standardized conditions .

Basic: Which spectroscopic techniques are essential for structural elucidation?

Methodological Answer:

  • NMR : 1H/13C NMR to confirm piperidine conformation, cyclopropane geometry, and carbamate connectivity (e.g., benzyl ester protons at δ 5.1–5.3 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (amide I band ~1650 cm⁻¹, carbamate ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of benzyl group at m/z 91) .

Advanced: How can synthesis yields be optimized for scale-up?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenolysis efficiency .
  • Solvent Optimization : Replace DCM with THF or EtOAc for greener processes .
  • Microwave-Assisted Synthesis : Reduce reaction times for acylation steps (e.g., 30 min vs. 12 h conventional heating) .
    Case Study : Propionic anhydride-mediated acylation achieved 79.9% yield under argon reflux, but scale-up requires strict anhydrous conditions .

Basic: What functional groups dictate the compound’s reactivity?

Methodological Answer:

Functional Group Reactivity Analogs (Comparative)
Piperidine Base-catalyzed ring-opening (rare)Piperidine Derivative A (antimicrobial)
Carbamate Hydrolysis under acidic/basic conditionsCarbamate B (anticancer)
Benzyl Ester Hydrogenolysis (Pd/C, H₂)Amino Acid C (neuroactive)
Key Insight : The cyclopropane enhances steric hindrance, stabilizing the carbamate against premature hydrolysis .

Advanced: How should conflicting bioactivity data from kinase inhibition assays be addressed?

Methodological Answer:

  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Negative Controls : Include structurally similar but inactive analogs (e.g., lacking the amino-propionyl group) .
  • Dose-Response Curves : Calculate IC50 values across 8–10 concentrations to confirm potency trends .
    Example Conflict : Discrepancies in IC50 values may arise from assay buffer pH affecting carbamate stability; use pH 7.4 buffers with 0.01% BSA .

Basic: What physicochemical properties are critical for formulation studies?

Methodological Answer:

  • Solubility : Poor aqueous solubility (logP ~2.5–3.0); use co-solvents (e.g., PEG 400) or lipid-based carriers .
  • Stability : Susceptible to hydrolysis at >40°C; store at –20°C under nitrogen .
  • Melting Point : Confirm purity via DSC (expected range: 180–185°C for crystalline form) .

Advanced: What computational methods predict target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., proteases or kinases) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2.0 Å) .
  • QSAR Modeling : Correlate substituent effects (e.g., cyclopropane vs. isopropyl) with activity using CoMFA .

Basic: How should the compound be stored to maintain stability?

Methodological Answer:

  • Short-Term : Desiccated at 4°C in amber vials to prevent light-induced degradation .
  • Long-Term : Aliquot in argon-flushed vials at –80°C; avoid freeze-thaw cycles .
    Stability Data : <5% degradation after 6 months at –20°C (HPLC purity ≥95%) .

Advanced: What strategies identify metabolic pathways in vitro?

Methodological Answer:

  • Radiolabeling : Synthesize 14C-labeled analogs and track metabolites via LC-MS/MS .
  • Microsomal Incubations : Use human liver microsomes with NADPH cofactor; identify phase I oxidation products .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.